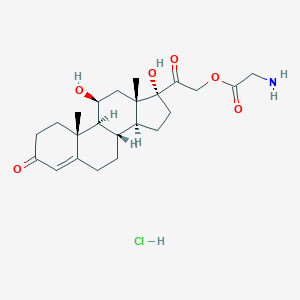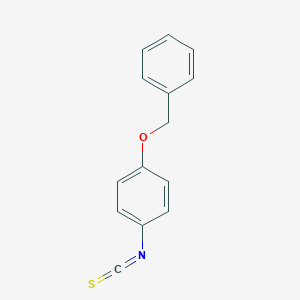![molecular formula C22H36O5 B161380 (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid CAS No. 26198-80-1](/img/structure/B161380.png)
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Vue d'ensemble
Description
1a,1b-dihomo Prostaglandin E2 (PGE2) is a rare polyunsaturated fatty acid first identified in extracts of sheep vesicular gland microsomes, known to contain COX, incubated with adrenic acid. 1a,1b-dihomo PGE2 has also been identified in conditioned media of RAW 264.7 macrophages stimulated with endotoxin and arachidonic acid (AA; ). This product is thought to be produced by elongation of AA to adrenic acid, which is then metabolized sequentially by COX and PGE synthase.
Applications De Recherche Scientifique
Antibacterial Activity
- Synthesis and Antibacterial Properties : Research demonstrated the synthesis of fatty acid hydrazides derived from similar acids, which were used to create biologically active compounds with notable antibacterial activity against various bacteria, including E. coli (Banday, Mattoo, & Rauf, 2010).
Natural Product Synthesis
- Production by Mangrove Endophytes : A study isolated new compounds from a mangrove endophyte, which are structurally similar to the acid , showcasing the diversity of natural products and their potential applications in drug discovery (Guan et al., 2005).
Organic Synthesis Techniques
- Stereocontrol in Synthesis : Research on the synthesis of complex organic molecules, including a study using silicon-containing compounds for stereocontrol, highlights the intricacies of synthesizing structurally related compounds (Fleming & Lawrence, 1998).
Analytical Chemistry
- Mass Spectrometry of Unsaturated δ-Lactones : A study on the mass spectra of δ-lactones of related acids provides insights into the analytical techniques used for characterizing such compounds (Urbach, Stark, & Nobuhara, 1972).
Biochemical Applications
- Biological Oxidative Damage and Inflammation Biomarkers : A study evaluating urinary metabolites structurally similar to the acid as biomarkers of oxidative damage and inflammation in cigarette smokers highlights the biochemical relevance of such compounds (Carmella et al., 2019).
Mécanisme D'action
Target of Action
1a,1b-Dihomoprostaglandin E2, also known as (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid, is a rare polyunsaturated fatty acid . The primary targets of this compound are the enzymes Cyclooxygenase (COX) and Prostaglandin E synthase .
Mode of Action
The compound interacts with its targets in a sequential manner. It is thought to be produced by the elongation of arachidonic acid (AA) to adrenic acid, which is then metabolized sequentially by COX and Prostaglandin E synthase .
Biochemical Pathways
The biochemical pathway involved in the action of 1a,1b-Dihomoprostaglandin E2 is the Cyclooxygenase Pathway . This pathway is crucial in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and immunity.
Action Environment
The action, efficacy, and stability of 1a,1b-Dihomoprostaglandin E2 can be influenced by various environmental factors. For instance, the presence of endotoxins and arachidonic acid has been shown to stimulate the production of this compound in macrophages . Other factors, such as pH and temperature, could also potentially affect its stability and activity.
Analyse Biochimique
Biochemical Properties
1a,1b-Dihomoprostaglandin E2 plays a significant role in biochemical reactions, particularly in the cyclooxygenase (COX) pathway. It is produced by the elongation of arachidonic acid to adrenic acid, which is then metabolized sequentially by COX and prostaglandin E synthase . This compound interacts with various enzymes, including COX and prostaglandin E synthase, facilitating the conversion of adrenic acid into 1a,1b-Dihomoprostaglandin E2. These interactions are crucial for the compound’s role in inflammation and immune responses.
Cellular Effects
1a,1b-Dihomoprostaglandin E2 has been shown to influence various cellular processes. In rabbit renal interstitial cell cultures, it is released into the culture medium, indicating its role in cellular signaling . This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the production of other prostaglandins, thereby influencing inflammatory responses and immune cell activity.
Molecular Mechanism
The molecular mechanism of 1a,1b-Dihomoprostaglandin E2 involves its binding interactions with specific biomolecules. It binds to COX enzymes, facilitating the conversion of adrenic acid into the compound itself . This binding interaction is essential for its role in the COX pathway. Additionally, 1a,1b-Dihomoprostaglandin E2 may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1a,1b-Dihomoprostaglandin E2 can change over time. The compound is relatively stable when stored at -20°C and has a shelf life of at least two years . Over time, its degradation products may influence its activity and function. Long-term studies in vitro and in vivo have shown that 1a,1b-Dihomoprostaglandin E2 can have sustained effects on cellular function, particularly in the context of inflammation and immune responses.
Dosage Effects in Animal Models
The effects of 1a,1b-Dihomoprostaglandin E2 vary with different dosages in animal models. At lower doses, it may have beneficial effects on inflammation and immune responses. At higher doses, it could potentially cause toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s activity significantly changes beyond a certain dosage.
Metabolic Pathways
1a,1b-Dihomoprostaglandin E2 is involved in the cyclooxygenase pathway, where it is synthesized from adrenic acid through the action of COX and prostaglandin E synthase . This metabolic pathway is crucial for the production of various prostaglandins, which play essential roles in inflammation and immune responses. The compound’s involvement in this pathway highlights its significance in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1a,1b-Dihomoprostaglandin E2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects. The compound’s distribution is essential for its role in modulating cellular processes and signaling pathways.
Subcellular Localization
1a,1b-Dihomoprostaglandin E2 is localized in specific subcellular compartments, where it can interact with target biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function in modulating cellular processes and signaling pathways.
Propriétés
IUPAC Name |
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18?,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJEXAWAIJTRO-ULHTUUQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)C1C/C=C\CCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26198-80-1 | |
| Record name | 1a,1b-Dihomoprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)




![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)



![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
